molecular formula C12H19F2NO3 B6220704 tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 2757961-77-4

tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B6220704
CAS No.: 2757961-77-4
M. Wt: 263.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is a specialized organic molecule that has garnered attention in recent years due to its unique structural features and potential applications. This compound belongs to a class of bicyclic azabicyclo compounds, characterized by a fused ring structure that incorporates nitrogen atoms. The presence of difluoro substituents, hydroxymethyl groups, and a tert-butyl ester moiety makes it an interesting subject for various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate involves multiple steps, starting from readily available precursors. A common synthetic route involves the initial formation of a bicyclic azabicyclo[4.1.0]heptane core, followed by the introduction of the difluoro groups via halogenation reactions. The hydroxymethyl group is typically introduced through a selective hydroxylation process, and the final tert-butyl ester is formed by esterification under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for scale, efficiency, and cost. This could include the use of catalysts to enhance reaction rates and yields, continuous flow reactors to maintain reaction conditions, and advanced purification techniques like crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions It Undergoes: tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate can undergo a variety of chemical reactions, including:

  • Oxidation: : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

  • Reduction: : Reduction can convert certain functional groups into simpler forms.

  • Substitution: : The difluoro groups can participate in nucleophilic substitution reactions to introduce other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : Reagents like nucleophiles (e.g., ammonia, amines) under varying pH conditions facilitate substitution.

Major Products Formed

  • Oxidation: : Conversion to carboxylic acids or aldehydes.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : New derivatives with different functional groups.

Scientific Research Applications

The compound has several scientific research applications:

  • Chemistry: : Used as a building block for synthesizing more complex organic molecules. Its unique structure is helpful in studying stereochemistry and reaction mechanisms.

  • Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its pharmacological properties, such as potential use in drug development for treating various conditions.

  • Industry: : Its robust and unique structure may have applications in materials science, including the development of novel polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and hydroxymethyl moiety can form strong interactions, leading to changes in the target molecule's conformation and activity. Pathways involved may include inhibition of key enzymes or modulation of receptor activity, impacting cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1R,3S,6S)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylate

  • tert-butyl (1S,3S,6R)-7,7-difluoro-3-(methoxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

Uniqueness

  • The unique stereochemistry and substitution pattern of tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate make it particularly interesting for studying specific chemical and biological properties.

  • The presence of both hydroxymethyl and difluoro groups offers a distinctive set of reactivity and interaction capabilities compared to other similar compounds.

This comprehensive overview highlights the significance and diverse applications of this compound in various fields.

Properties

CAS No.

2757961-77-4

Molecular Formula

C12H19F2NO3

Molecular Weight

263.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.